molecular formula C19H16ClFN4OS B286731 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether

4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether

Katalognummer B286731
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: WWJVPGBQXPSBSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain kinases, such as Akt and ERK, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether exhibits potent anti-cancer activity in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether in lab experiments include its potent anti-cancer activity, low toxicity, and minimal side effects. However, one of the limitations of using this compound is its complex synthesis method, which requires the use of various reagents and catalysts.

Zukünftige Richtungen

There are several future directions for the development of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether. One direction is to further optimize the synthesis method to make it more efficient and cost-effective. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, future studies could focus on the development of new drug formulations that enhance the bioavailability and efficacy of this compound.

Synthesemethoden

The synthesis of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether involves a multi-step process that requires the use of various reagents and catalysts. The synthesis starts with the reaction of 4-chlorophenol with 4-chlorobenzyl bromide to form 4-chlorophenyl 4-chlorobenzyl ether. This intermediate is then reacted with sodium azide and copper (I) iodide to form the corresponding triazole compound. The final step involves the reaction of the triazole compound with 2-fluorobenzyl bromide and potassium carbonate to form the desired product.

Wissenschaftliche Forschungsanwendungen

The unique structure of 4-Chlorophenyl 1-[3-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether makes it a promising candidate for the development of new drugs. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

Eigenschaften

Molekularformel

C19H16ClFN4OS

Molekulargewicht

402.9 g/mol

IUPAC-Name

6-[2-(4-chlorophenoxy)propan-2-yl]-3-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16ClFN4OS/c1-19(2,26-14-9-7-13(20)8-10-14)17-24-25-16(22-23-18(25)27-17)11-12-5-3-4-6-15(12)21/h3-10H,11H2,1-2H3

InChI-Schlüssel

WWJVPGBQXPSBSA-UHFFFAOYSA-N

SMILES

CC(C)(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl

Kanonische SMILES

CC(C)(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.